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molecular formula C14H16N2O2 B8707036 Ethyl 4-(1,8-naphthyridin-2-yl)butanoate

Ethyl 4-(1,8-naphthyridin-2-yl)butanoate

Cat. No. B8707036
M. Wt: 244.29 g/mol
InChI Key: LBKRGPWRBHUMBR-UHFFFAOYSA-N
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Patent
US06297249B1

Procedure details

A solution of 2-3 (2.3 g, 9.4 mmol) in 50 mL EtOAc was treated with 10% Pd/C (230 mg) and a hydrogen balloon. After 4 days the reaction filtered through celite, concentrated, and purified by flash chromatography (silica, 70% EtOAc/hexane), providing 2-4 as a yellow oil.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][N:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].[H][H]>CCOC(C)=O.[Pd]>[NH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:1]=2)[CH2:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CN=C12)CCCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
230 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 4 days the reaction filtered through celite,
Duration
4 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 70% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC=C(N=C12)CCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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